Cas no 2097860-73-4 (N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone-substituted pyridine core linked to a 1,4-benzodioxine scaffold. This compound exhibits potential as a versatile intermediate or active moiety in medicinal chemistry, owing to its unique structural combination of heterocyclic and sulfonamide functionalities. The presence of the 2-oxopyrrolidin-1-yl group may enhance binding affinity in biological targets, while the benzodioxine moiety contributes to metabolic stability. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in the development of CNS-targeted or enzyme-modulating agents. The compound's synthetic accessibility and modular design allow for further derivatization to optimize pharmacological properties.
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide structure
2097860-73-4 structure
商品名:N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS番号:2097860-73-4
MF:C18H19N3O5S
メガワット:389.425563097
CID:5468986

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
    • N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
    • インチ: 1S/C18H19N3O5S/c22-18-2-1-5-21(18)14-8-13(10-19-12-14)11-20-27(23,24)15-3-4-16-17(9-15)26-7-6-25-16/h3-4,8-10,12,20H,1-2,5-7,11H2
    • InChIKey: XTXKNOIHTWFDHP-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC2=C(C=1)OCCO2)(NCC1=CN=CC(=C1)N1C(CCC1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 389.10454189 g/mol
  • どういたいしつりょう: 389.10454189 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 637
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 106
  • ぶんしりょう: 389.4

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6562-2227-3mg
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
2097860-73-4
3mg
$63.0 2023-09-08
Life Chemicals
F6562-2227-20mg
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
2097860-73-4
20mg
$99.0 2023-09-08
Life Chemicals
F6562-2227-30mg
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
2097860-73-4
30mg
$119.0 2023-09-08
Life Chemicals
F6562-2227-5μmol
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
2097860-73-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6562-2227-40mg
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
2097860-73-4
40mg
$140.0 2023-09-08
Life Chemicals
F6562-2227-15mg
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
2097860-73-4
15mg
$89.0 2023-09-08
Life Chemicals
F6562-2227-4mg
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
2097860-73-4
4mg
$66.0 2023-09-08
Life Chemicals
F6562-2227-10μmol
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
2097860-73-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6562-2227-10mg
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
2097860-73-4
10mg
$79.0 2023-09-08
Life Chemicals
F6562-2227-75mg
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
2097860-73-4
75mg
$208.0 2023-09-08

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 関連文献

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamideに関する追加情報

Comprehensive Analysis of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 2097860-73-4)

In the rapidly evolving field of pharmaceutical chemistry, N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 2097860-73-4) has emerged as a compound of significant interest. This sulfonamide derivative, characterized by its unique pyridin-3-yl and benzodioxine moieties, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity, which combines a 2-oxopyrrolidin-1-yl group with a sulfonamide functionality, offering a versatile scaffold for medicinal chemistry.

The compound's CAS No. 2097860-73-4 serves as a critical identifier in global chemical databases, facilitating its traceability in academic and industrial research. Its molecular structure features a pyridine ring linked to a benzodioxine core via a methylene bridge, a configuration that enhances its binding affinity to biological targets. This structural motif is increasingly relevant in the design of small-molecule inhibitors, a hot topic in contemporary drug development. Recent studies highlight its potential role in modulating enzyme activity, particularly in pathways associated with inflammation and metabolic disorders.

One of the most searched questions in AI-driven drug discovery platforms revolves around the synthetic accessibility of complex sulfonamides like N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The compound's synthesis typically involves multi-step organic reactions, including amide coupling and sulfonylation, which are widely discussed in medicinal chemistry forums. Its physicochemical properties, such as solubility and logP, are also frequently queried in computational chemistry tools, reflecting the growing demand for ADMET prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity) in early-stage research.

In the context of personalized medicine, this compound's target selectivity has garnered attention. The integration of high-throughput screening (HTS) and fragment-based drug design has accelerated its evaluation against various biological targets. For instance, its interaction with G-protein-coupled receptors (GPCRs) is a subject of ongoing investigation, aligning with the current trend of exploring allosteric modulators in therapeutic development. Such applications are frequently highlighted in biomedical literature and patent filings, underscoring its commercial and scientific value.

From an SEO perspective, keywords like "sulfonamide derivatives," "pyridine-based compounds," and "benzodioxine sulfonamide" are highly relevant to this discussion. These terms resonate with researchers searching for structure-activity relationships (SAR) or lead optimization strategies. Additionally, the compound's CAS number (2097860-73-4) is a precise search term often used in chemical vendor databases and regulatory documents, making it essential for visibility in specialized search engines like SciFinder or Reaxys.

Environmental and green chemistry considerations are also pivotal in modern research. The synthesis of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is being optimized to reduce hazardous waste, a topic frequently explored in process chemistry journals. Innovations such as catalytic methods and solvent-free reactions are being applied to enhance its sustainability profile, addressing the industry's shift toward eco-friendly synthesis.

In conclusion, N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 2097860-73-4) represents a compelling case study in modern drug discovery. Its multifaceted applications, from targeted therapy to computational modeling, reflect the compound's adaptability to cutting-edge research trends. As the scientific community continues to explore its potential, this sulfonamide derivative is poised to remain a focal point in pharmaceutical innovation.

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